molecular formula C12H22Cl2Si B107565 Dichlorodicyclohexylsilane CAS No. 18035-74-0

Dichlorodicyclohexylsilane

Cat. No. B107565
CAS RN: 18035-74-0
M. Wt: 265.29 g/mol
InChI Key: IESPKCNRKMAVIB-UHFFFAOYSA-N
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Description

Dichlorodicyclohexylsilane is a compound that is part of the organosilane family, which are silicon-containing compounds with organic substituents. These compounds are of interest due to their potential applications in materials science, including polymer synthesis and surface modification.

Synthesis Analysis

The synthesis of organosilane compounds often involves the coupling of chlorosilanes with various reagents. For instance, the coupling of dichloromethylphenylsilane with chlorotrimethylsilane by lithium has been explored for the synthesis of low-molecular-weight organosilane polymers. This process can lead to the formation of compounds such as heptamethylphenyl-2-trisilane and octamethyldiphenyl-2,3-tetrasilane . Another approach involves the hydrosilylation of dichloromethylsilane (DCMS) with cyclohexene using a silica-supported Pt catalyst to synthesize cyclohexylmethyldichlorosilane (CMCS), which is structurally related to dichlorodicyclohexylsilane .

Molecular Structure Analysis

The molecular structure of organosilane compounds can be complex, with the potential for various substituents and configurations. For example, the spiro-fused disilacyclohexane ring, which is structurally related to dichlorodicyclohexylsilane, has been shown to be strain-free, similar to cyclohexane . This suggests that dichlorodicyclohexylsilane could also exhibit a stable ring structure.

Chemical Reactions Analysis

Organosilanes can undergo a variety of chemical reactions. For instance, (dichloromethyl)pentamethyldisilane can undergo intramolecular rearrangement with anhydrous aluminum chloride to yield different products depending on the reaction conditions . This indicates that dichlorodicyclohexylsilane may also participate in similar rearrangement reactions. Additionally, the presence of chloromethyl groups in disilanes can lead to further functionalization and reaction possibilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilanes like dichlorodicyclohexylsilane are influenced by their molecular structure. The spectroscopic characteristics, such as UV and IR spectra, as well as NMR analyses, are crucial for understanding these properties. For example, the identification of silylation of the phenyl ring during the reductive condensation of chlorosilanes can be supported by NMR identification of structures similar to heptamethyltetrakis(trimethylsilyl)-3,4,5,6-cyclohex-1-enyl-2-trisilane . The polymerization behavior of related disilacyclohexanes also provides insights into the reactivity of these compounds, which can proceed by a stepwise mechanism as a first-order reaction .

Scientific Research Applications

Synthesis Applications

Dichlorodicyclohexylsilane is involved in the synthesis of various organosilicon compounds. It is a residue in the direct synthesis of methylchlorosilanes, which can be converted into organochloro- or organohydrochloro-monosilanes. These compounds are used for synthesizing alkyl methyldichlorosilanes or trichlorosilanes with various organic groups. The Si-Si bond in these species exhibits reductive properties, useful in processes like the reduction of phosphine oxides to phosphines. Moreover, polysilanes obtained from the disproportionation of this residue are precursors to polycarbosilanes (Calas, Dunoguès, Déléris, & Duffaut, 1982).

Environmental Impact and Toxicity

The environmental fate and toxicity of hexachlorocyclohexane isomers, related to dichlorodicyclohexylsilane, have been extensively studied. These compounds are widely used organochlorine pesticides, known for their high volatility and consequent global transport. Some isomers have been observed to cause damage to the central nervous system, reproductive, and endocrine systems. Moreover, the α- and γ-isomers of hexachlorocyclohexane are prevalent in environmental samples like soil, water, and air (Willett, Ulrich, & Hites, 1998).

Health and Safety Studies

In health and safety studies, di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), related to dichlorodicyclohexylsilane, has been identified as an alternative plasticizer. Studies have shown that DINCH does not indicate toxicity or genotoxicity and is biodegradable. It has been used in sensitive applications due to its low sensitizing properties and favorable balance in PVC properties (Wadey, 2003). Additionally, potential biomarkers of DINCH exposure have been explored, aiding in assessing human chemical exposure (Silva et al., 2012).

Polysiloxane Research

Research on polysiloxanes, derived from cyclohexyltrichlorosilane, has provided insight into their potential as models for silica surfaces. The molecular structure of these compounds shares similarities with silica structures, making them useful in studies related to surface chemistry (Feher, Newman, & Walzer, 1989).

Safety And Hazards

Dichlorodicyclohexylsilane is dangerous and can cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

dichloro(dicyclohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESPKCNRKMAVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](C2CCCCC2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446549
Record name dichlorodicyclohexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodicyclohexylsilane

CAS RN

18035-74-0
Record name 1,1′-(Dichlorosilylene)bis[cyclohexane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18035-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dichlorodicyclohexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, 1,1'-(dichlorosilylene)bis
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Wang, Q Zhang, KL Wooley - Biomacromolecules, 2001 - ACS Publications
… polyester materials, dichlorodicyclohexylsilane was used as … condensation between dichlorodicyclohexylsilane and TMS (… Several attempts to copolymerize dichlorodicyclohexylsilane …
Number of citations: 21 pubs.acs.org
M Wang, JM Weinberg… - Journal of Polymer Science …, 1999 - Wiley Online Library
Geminal silyl ester linkages were used for the backbone construction of linear polymers, which exhibit rapid cleavage in the presence of atmospheric water. A series of poly(gem‐silyl …
Number of citations: 31 onlinelibrary.wiley.com
C Eaborn - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
It has been shown that Grignard reagents may be conveniently used to attach three isopropyl, cyclohexyl, or o-tolyl groups to silicon if fluorosilanes, as distinct from chlorosilanes, are …
Number of citations: 80 pubs.rsc.org
JM Weinberg - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
HA Heath - 2001 - search.proquest.com
A new development for the synthesis C 2-Symmetric P-Chiral Bis (phosphine borane) ligands is reported. These ligands are based on the asymmetric induction of prochiral phosphine …
Number of citations: 1 search.proquest.com
M Wang - 2001 - search.proquest.com
This dissertation work was concerned with explorations of new synthetic methods for the preparation of poly (silyl ester) s with differing composition and architecture to obtain polymers …
Number of citations: 0 search.proquest.com
H Heath, B Wolfe, T Livinghouse, SK Bae - Synthesis, 2001 - thieme-connect.com
A series of new P-chirogenic diphosphines has been prepared by efficient and complementary synthetic procedures. The utilization of a series of these bidentate ligands possessing …
Number of citations: 39 www.thieme-connect.com
T Mukaiyama, I Shiina, H Iwadare… - … A European Journal, 1999 - Wiley Online Library
A new method for the total asymmetric synthesis of antitumor agent Taxol is described. Baccatin III, a complex carbon framework, is synthesized by way of B to BC to ABC ring …

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